- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

942271-61-6 structure
Produktname:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
CAS-Nr.:942271-61-6
MF:C16H23N3O4
MW:321.371524095535
MDL:MFCD12198406
CID:2130055
PubChem ID:45791321
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester
- AKOS025146886
- MFCD12198406
- DTXSID90672538
- SY060688
- AC7376
- AC-31288
- AS-84048
- CS-0130569
- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- PNTUIHOIJCQTSU-UHFFFAOYSA-N
- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- SCHEMBL591950
- 942271-61-6
-
- MDL: MFCD12198406
- Inchi: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
- InChI-Schlüssel: PNTUIHOIJCQTSU-UHFFFAOYSA-N
- Lächelt: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 321.16885622g/mol
- Monoisotopenmasse: 321.16885622g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 436
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 78.6Ų
- XLogP3: 2.5
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783111-500mg |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 95% | 500mg |
$860 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 97% | 100mg |
¥46.00 | 2024-04-24 | |
Key Organics Ltd | AS-84048-100MG |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 100mg |
£229.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-5G |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 5g |
£1358.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-0.25g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 0.25g |
£347.00 | 2023-09-07 | |
Aaron | AR01DFEI-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$6.00 | 2025-02-11 | |
A2B Chem LLC | AX05006-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$17.00 | 2024-07-18 | |
abcr | AB286819-1g |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |
942271-61-6 | 1g |
€73.80 | 2025-02-15 | ||
A2B Chem LLC | AX05006-5g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 5g |
$53.00 | 2024-07-18 | |
A2B Chem LLC | AX05006-10g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 10g |
$87.00 | 2024-07-18 |
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 6 h, rt
1.2 Solvents: Water ; 20 h
1.2 Solvents: Water ; 20 h
Referenz
- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Water ; 2 h, cooled
1.2 Reagents: Water ; 2 h, cooled
Referenz
- Optimization of synthetic process of antitumor drug entrectinibHuaxue Shiji, 2020, 42(9), 1102-1107,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 5 h
1.2 Solvents: Water ; 24 h
1.2 Solvents: Water ; 24 h
Referenz
- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Referenz
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 6 h, rt
Referenz
- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 6 h, rt
Referenz
- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 5 h, rt
1.2 Solvents: Water ; 18 h, rt
1.2 Solvents: Water ; 18 h, rt
Referenz
- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Referenz
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 6 h, rt
Referenz
- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 6 h, rt
Referenz
- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 overnight, rt
Referenz
- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
Referenz
- Green preparation and application of entrectinib intermediate, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 6 h, rt
Referenz
- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Verwandte Literatur
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Verwandte Produkte
- 2096985-69-0(2-(3-Azidopropoxy)-5-methoxybenzoic acid)
- 1211380-29-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-phenyl-1,2-oxazol-3-yl)methylpropanamide)
- 1807095-49-3(5-(Difluoromethyl)-2-fluoro-3-methoxy-4-nitropyridine)
- 1806354-14-2(1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-2-one)
- 2209078-70-4(rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis)
- 2091574-87-5({6-azaspiro3.4octan-7-yl}methanol)
- 2171232-57-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamido-2-methylpropanoic acid)
- 1804825-41-9(Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 171879-04-2(4'-Deschoro-4'triazole propiconazole)
- 898420-24-1(2-({6-(4-benzylpiperazin-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Reinheit:99%
Menge:1g
Preis ($):716.0